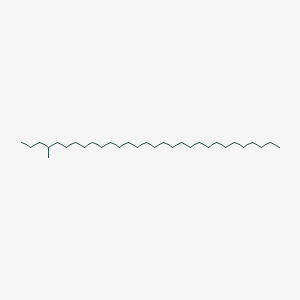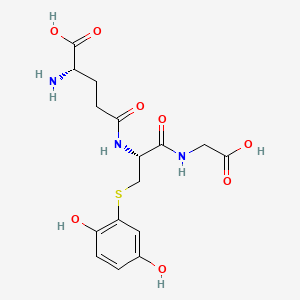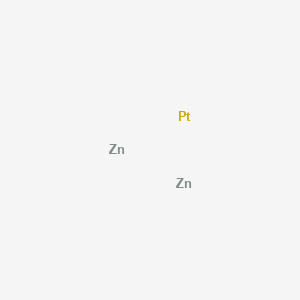
Platinum--zinc (1/2)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Platinum–zinc (1/2) is an intermetallic compound composed of platinum and zinc in a 1:2 ratio. This compound is part of the platinum-zinc system, which includes various intermetallic phases such as platinum-zinc (1/1) and platinum-zinc (3/1). These compounds are known for their unique structural and electronic properties, making them of interest in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of platinum–zinc (1/2) typically involves the direct reaction of elemental platinum and zinc. The reaction is carried out in a controlled environment to ensure the correct stoichiometry and phase formation. The reaction can be represented as:
Pt+2Zn→PtZn2
The reaction is usually conducted at high temperatures, often exceeding 600°C, to facilitate the formation of the intermetallic compound. The reaction environment is typically inert to prevent oxidation or contamination.
Industrial Production Methods
In industrial settings, the production of platinum–zinc (1/2) may involve more sophisticated techniques such as arc melting or induction melting. These methods allow for precise control over the reaction conditions and the purity of the final product. The use of high-purity starting materials and controlled atmospheres is crucial to achieving the desired phase and properties.
Análisis De Reacciones Químicas
Types of Reactions
Platinum–zinc (1/2) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxides of platinum and zinc.
Reduction: It can be reduced back to its elemental components under certain conditions.
Substitution: Platinum–zinc (1/2) can participate in substitution reactions where zinc atoms are replaced by other metals.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide. The reaction typically occurs at elevated temperatures.
Reduction: Reducing agents such as hydrogen gas or carbon monoxide can be used to reduce platinum–zinc (1/2).
Substitution: Reactions with other metal salts or organometallic compounds can lead to substitution.
Major Products
Oxidation: Platinum oxide and zinc oxide.
Reduction: Elemental platinum and zinc.
Substitution: New intermetallic compounds with different metal compositions.
Aplicaciones Científicas De Investigación
Platinum–zinc (1/2) has several applications in scientific research:
Catalysis: The compound is used as a catalyst in various chemical reactions, including hydrogenation and dehydrogenation processes.
Electrochemical Sensors: Platinum–zinc (1/2) is employed in the development of electrochemical sensors for detecting gases such as ammonia.
Mecanismo De Acción
The mechanism by which platinum–zinc (1/2) exerts its effects is primarily related to its electronic structure and catalytic properties. The compound can facilitate electron transfer processes, making it an effective catalyst. In electrochemical applications, the platinum component provides active sites for reactions, while the zinc component can enhance the overall stability and performance of the material .
Comparación Con Compuestos Similares
Similar Compounds
Platinum–zinc (1/1): Another intermetallic compound in the platinum-zinc system with a different stoichiometry.
Platinum–zinc (3/1): A compound with a higher platinum content compared to platinum–zinc (1/2).
Uniqueness
Platinum–zinc (1/2) is unique due to its specific stoichiometry, which imparts distinct electronic and structural properties. This makes it particularly suitable for certain catalytic and electrochemical applications where other stoichiometries may not perform as well .
Propiedades
Número CAS |
79471-67-3 |
|---|---|
Fórmula molecular |
PtZn2 |
Peso molecular |
325.8 g/mol |
Nombre IUPAC |
platinum;zinc |
InChI |
InChI=1S/Pt.2Zn |
Clave InChI |
QHFKSBQWMVWVSS-UHFFFAOYSA-N |
SMILES canónico |
[Zn].[Zn].[Pt] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


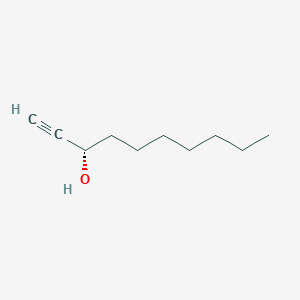
![5-[(2,4-Dimethylphenoxy)methyl]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14449293.png)
![Benzene, [(2,2,2-trifluoroethyl)seleno]-](/img/structure/B14449294.png)
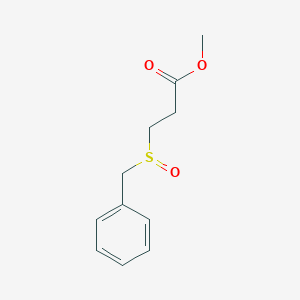
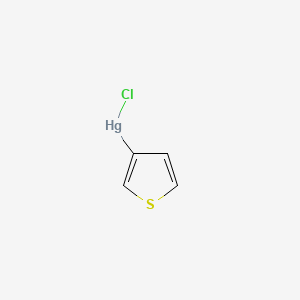
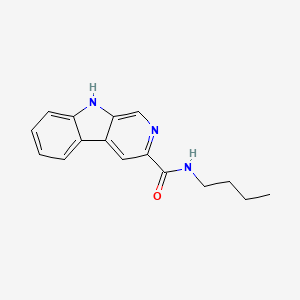

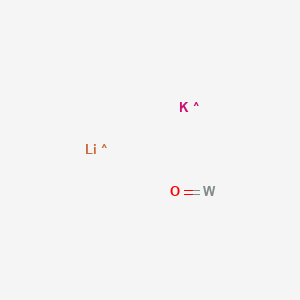
![1-[(2-Methyl-1,3-dioxolan-2-yl)methyl]piperidin-4-ol](/img/structure/B14449329.png)

